

# Validation of SHEN26's antiviral activity in primary human cells

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## Compound of Interest

Compound Name: SHEN26

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## SHEN26: A Promising Antiviral Agent for Primary Human Cells

A Comparative Analysis of Antiviral Efficacy and Mechanism of Action

For Immediate Release

This guide provides a comprehensive comparison of the antiviral activity of **SHEN26**, an oral RNA-dependent RNA polymerase (RdRp) inhibitor, with other key antiviral compounds in primary human cells. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiviral therapeutics.

## Executive Summary

**SHEN26** has demonstrated significant antiviral potential against SARS-CoV-2. As an oral prodrug, it is rapidly converted to its active metabolite, GS-441524, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This guide summarizes the available in vitro data on the efficacy of **SHEN26**'s active form in primary human airway epithelial (HAE) cells, a physiologically relevant model for respiratory virus infections. Its performance is compared against other prominent antiviral agents, including Remdesivir, Molnupiravir, and Nirmatrelvir.

## Comparative Antiviral Activity in Primary Human Airway Epithelial Cells

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for **SHEN26**'s active metabolite (GS-441524) and comparator antiviral drugs against SARS-CoV-2 in primary human airway epithelial cells. Lower EC50 values indicate higher antiviral potency, while higher CC50 values suggest lower cellular toxicity. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

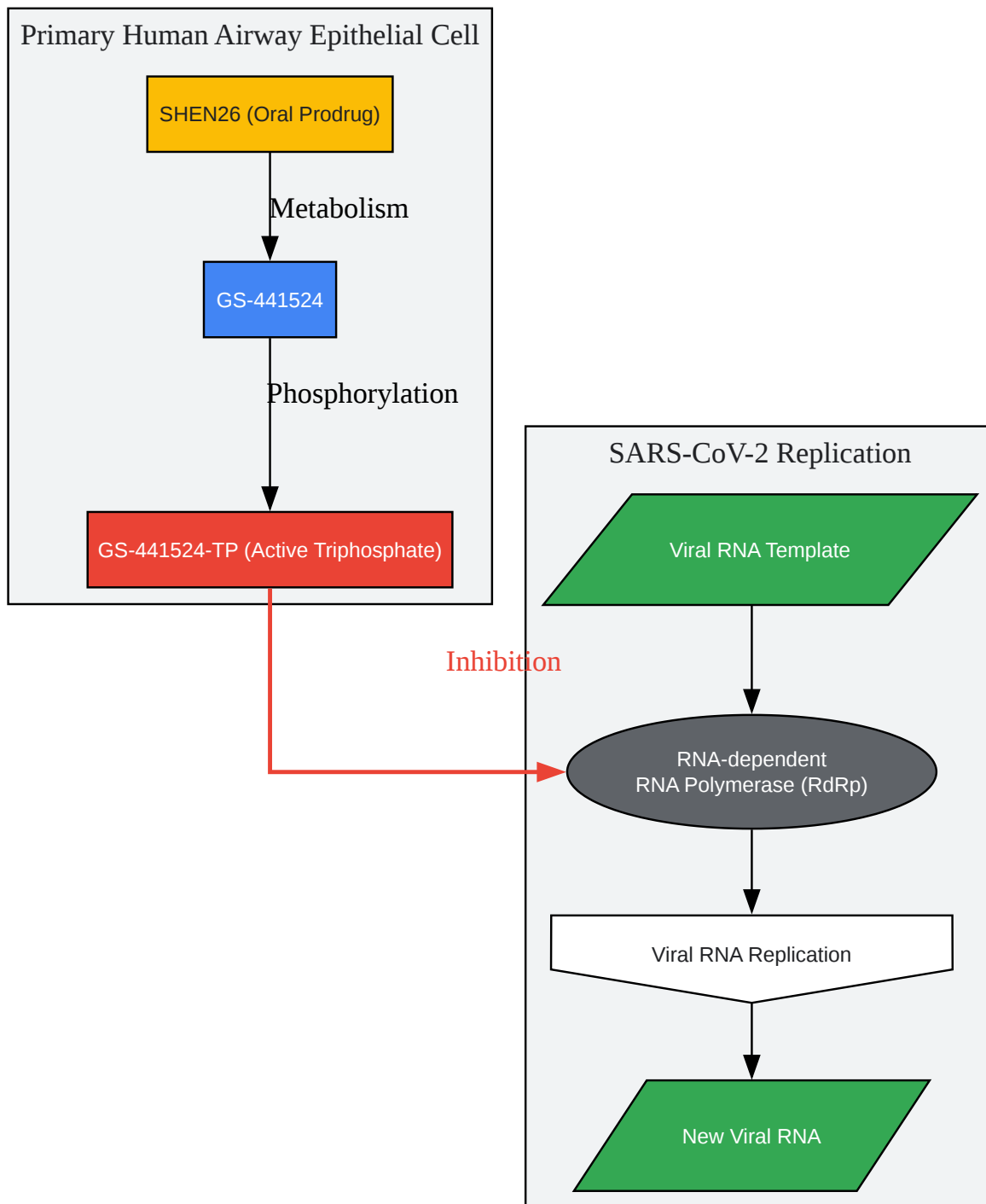
Compound	Target	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Primary Human Cell Model
GS-441524 (active form of SHEN26)	RdRp	0.18 ± 0.14[1]	>10	>55.6	Human Airway Epithelial (HAE) Cells
Remdesivir	RdRp	0.01[2]	>10	>1000	Primary Human Airway Epithelial Cultures
Molnupiravir (EIDD-1931)	RdRp	Not explicitly stated in primary HAE cells, but dose-dependent inhibition observed.	Not explicitly stated in primary HAE cells.	Not Calculated	Human Tracheal and Small Airway Epithelial Cells[3]
Nirmatrelvir	Mpro	0.45[2]	>100 (in Calu-3 cells)	>222	Human Airway Organoids (hAOs)

Note: Data for different compounds are sourced from various studies and may not be directly comparable due to potential variations in experimental conditions.

## Mechanism of Action: Targeting Viral Replication

**SHEN26**, through its active metabolite GS-441524, functions as a nucleoside analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of the viral RNA genome.

The mechanism involves the intracellular phosphorylation of GS-441524 to its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, it leads to delayed chain termination, effectively halting viral replication.



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Figure 1. Mechanism of action of **SHEN26** in inhibiting SARS-CoV-2 replication.

## Experimental Protocols

The following section outlines the general methodologies employed in the in vitro validation of SHEN26's antiviral activity in primary human cells.

### Culture of Primary Human Airway Epithelial (HAE) Cells

Primary human bronchial or tracheal epithelial cells are seeded on permeable Transwell® inserts. The cells are cultured in an air-liquid interface (ALI) for several weeks to allow for differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells, closely mimicking the in vivo airway.

### Antiviral Activity Assay

- **Infection:** Differentiated HAE cultures are infected apically with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- **Treatment:** The antiviral compounds, including GS-441524 and comparators, are added to the basolateral medium at various concentrations.
- **Incubation:** The infected and treated cultures are incubated for a defined period (e.g., 48-72 hours).
- **Quantification of Viral Replication:** Viral load is quantified by collecting apical washes and measuring viral RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The 50% effective concentration (EC<sub>50</sub>) is calculated as the drug concentration required to inhibit viral replication by 50%.



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